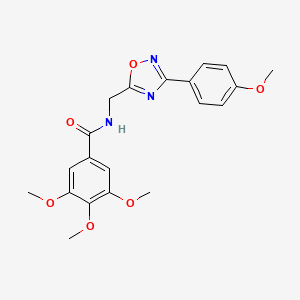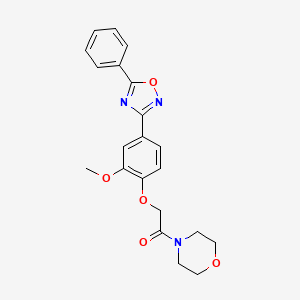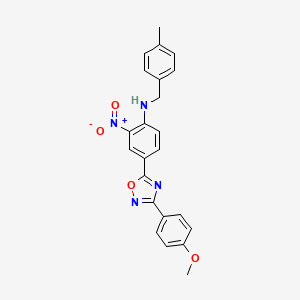
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound with potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in several cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as fungal infections and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interaction with tubulin and other cellular proteins. Finally, further research is needed to optimize the synthesis of this compound and improve its solubility for in vivo applications.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and hydrogen cyanide to form 2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylonitrile. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde to yield the final product, this compound.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. This compound has also been found to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-6-5-7-22(12-17)29(27(31)20-10-11-24(32-3)25(15-20)33-4)16-21-14-19-9-8-18(2)13-23(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKGMZPAMLMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)



